physicochemical properties of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
physicochemical properties of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
Authored by: A Senior Application Scientist
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the benzotriazole scaffold is a recurring motif of significant interest, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] Within this class, halogenated derivatives have garnered particular attention for their ability to modulate protein-ligand interactions. 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole stands as a compound of interest, not only for its unique chemical structure but also for its close relation to 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a well-established and potent inhibitor of Protein Kinase CK2.[1][3][4] CK2 is a crucial serine/threonine kinase frequently overexpressed in cancer cells, making it a prime target for therapeutic intervention.[4]
This guide provides a comprehensive exploration of the core . It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data but also the underlying scientific rationale and methodologies required for its thorough characterization. We will delve into its structural attributes, spectral signature, and key physicochemical parameters, providing field-proven insights into the experimental workflows necessary to validate this compound for further development.
Molecular Identity and Structural Attributes
A precise understanding of a compound's identity is the bedrock of all subsequent research. 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole is a bicyclic heterocyclic compound where a benzene ring is fused to a 1,2,3-triazole ring, with chlorine atoms substituting all available positions on the benzene moiety.
| Identifier | Value | Reference |
| CAS Number | 2338-10-5 | [5][6] |
| Molecular Formula | C₆HCl₄N₃ | [5][6] |
| Molecular Weight | 256.90 g/mol | [5][6] |
| SMILES | ClC1=C(Cl)C(=C2N=N[NH]C2=C1Cl)Cl | [5] |
| InChIKey | ZNJPBNVCQVDOJX-UHFFFAOYSA-N | [5] |
| Synonyms | 4,5,6,7-tetrachloro-2H-benzotriazole | [6] |
The structure features a tautomeric proton on the triazole ring, which can reside on N1, N2, or N3, although the 1H-tautomer is generally predominant in benzotriazoles.[7] The extensive chlorination of the benzene ring significantly influences the molecule's electronic properties, enhancing its acidity and lipophilicity compared to the parent benzotriazole.
Computational Physicochemical Properties
In silico predictions serve as an invaluable starting point in drug discovery, guiding experimental design and resource allocation. These calculated parameters provide a preliminary assessment of the molecule's potential drug-like characteristics.
| Property | Predicted Value | Significance in Drug Development | Reference |
| LogP (Octanol/Water Partition Coeff.) | 3.5715 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | [6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). | [6] |
| Hydrogen Bond Donors | 1 | The N-H group on the triazole ring can participate in hydrogen bonding. | [6] |
| Hydrogen Bond Acceptors | 2 | The non-protonated nitrogen atoms of the triazole ring can act as H-bond acceptors. | [6] |
| Rotatable Bonds | 0 | The fused ring system imparts significant conformational rigidity, which can be advantageous for binding affinity. | [6] |
These computational insights position 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole as a lipophilic, rigid molecule with favorable TPSA for cell penetration. The primary experimental challenges anticipated are its limited aqueous solubility and the need to precisely characterize its acidic nature.
Synthesis and Purification Workflow
The synthesis of this compound follows established principles of heterocyclic chemistry. A key historical synthesis was reported in the Journal of the American Chemical Society in 1955.[5][8] The general approach involves the diazotization of a corresponding tetrachloro-o-phenylenediamine.
Experimental Protocol: Synthesis
This protocol is adapted from the general synthesis of benzotriazoles.[4][7]
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Dissolution: Dissolve tetrachloro-o-phenylenediamine in glacial acetic acid and water. Gentle warming may be required.
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Cooling: Cool the solution to approximately 10-15 °C in an ice bath with continuous stirring.
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Diazotization: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cooled diamine solution. The reaction is exothermic and the temperature should be carefully controlled.
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Reaction: Stir the mixture for 1-2 hours at a low temperature, allowing the intramolecular cyclization to complete.
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Precipitation: Pour the reaction mixture into cold water to precipitate the crude 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene) to yield the final product.
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Validation: Confirm the structure and assess purity using NMR, Mass Spectrometry, and HPLC.
Experimental Physicochemical Characterization
While some databases list properties for this compound as "not available,"[5] a Senior Application Scientist must proceed with a logical experimental plan to determine these critical parameters.
Solubility
The predicted LogP of ~3.57 suggests poor aqueous solubility but good solubility in organic solvents.[6] This is a critical parameter for formulating solutions for biological assays.
Experimental Protocol: Kinetic Solubility Determination using Nephelometry
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Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent and low (<1%).
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control.
Causality: This method is chosen for its high-throughput nature, mimicking the conditions of early-stage biological screening where compounds are often diluted from DMSO stocks into aqueous buffers.
Acidity (pKa)
The parent benzotriazole is a weak acid with a pKa of 8.2.[7][9] The four electron-withdrawing chlorine atoms on the benzene ring are expected to significantly increase the acidity of the N-H proton, lowering the pKa. An accurate pKa value is essential for understanding ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Experimental Protocol: pKa Determination by UV-Metric Titration
-
Rationale: This method is ideal for compounds with a chromophore, like benzotriazole, whose UV absorbance spectrum changes as a function of ionization state.
-
Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., 10% methanol in water) to ensure solubility across the desired pH range.
-
Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe. Record the full UV spectrum at a series of precise pH values, typically from pH 2 to 12, adjusted by adding small aliquots of standardized HCl and NaOH.
-
Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon ionization versus the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure. Due to the molecule's symmetry, a simplified spectrum is expected.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has a high boiling point.
-
¹H NMR: In ¹H NMR, a single, broad peak is expected for the N-H proton, typically in the downfield region (>10 ppm). Due to the tetrachloro-substitution, there are no protons on the benzene ring.
-
¹³C NMR: The ¹³C NMR spectrum will be more informative. Due to symmetry, only three distinct signals are expected for the six carbons of the benzene ring. Two additional signals are expected for the two distinct carbons of the triazole ring. The carbon atoms bonded to chlorine will appear at characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
-
Analysis: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Expected Result: The most crucial data is the characteristic isotopic pattern for a molecule containing four chlorine atoms. The ratio of the isotopic peaks (M, M+2, M+4, M+6, M+8) arising from the natural abundance of ³⁵Cl and ³⁷Cl provides definitive confirmation of the presence of four chlorine atoms. The measured exact mass should be within 5 ppm of the calculated theoretical mass for C₆HCl₄N₃.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Key Expected Bands:
-
N-H Stretch: A broad band around 3000-3200 cm⁻¹.
-
N=N Stretch: A medium intensity band around 1580-1620 cm⁻¹.
-
C=C Aromatic Stretch: Bands in the 1400-1500 cm⁻¹ region.
-
C-Cl Stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
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Conclusion: A Profile for Targeted Drug Discovery
4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole presents a compelling profile for researchers in drug development. Its key physicochemical properties—high lipophilicity, a rigid planar structure, and anticipated acidity—are defining features that will govern its biological behavior. The structural analogy to the potent CK2 inhibitor TBBt provides a strong rationale for its investigation as a modulator of protein kinases and other biological targets.[1][3] This guide has outlined the essential computational and experimental workflows required to build a comprehensive and trustworthy dataset for this molecule. By systematically determining its solubility, pKa, and full spectroscopic signature, researchers can confidently advance this scaffold into biological screening and structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics.
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